molecular formula C15H12N2O2 B195693 Carbamazepine-10,11-epoxide CAS No. 36507-30-9

Carbamazepine-10,11-epoxide

Katalognummer B195693
CAS-Nummer: 36507-30-9
Molekulargewicht: 252.27 g/mol
InChI-Schlüssel: ZRWWEEVEIOGMMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamazepine-10,11-epoxide is the primary, active metabolite in both urine and serum of carbamazepine, an anticonvulsant drug used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is an epoxide and metabolite of carbamazepine and has a role as a marine xenobiotic metabolite, a drug metabolite, and an allergen .


Synthesis Analysis

Carbamazepine is metabolized in the liver by oxidation before excretion in the urine. A major metabolite is carbamazepine-10,11-epoxide which is further metabolized by hydration before excretion . The synthesis of Carbamazepine-10,11-epoxide has been analyzed in several studies .


Molecular Structure Analysis

The molecular structure of Carbamazepine-10,11-epoxide has been analyzed using high-performance liquid chromatography with ultraviolet detection . Further studies have also discussed the molecular structure of this compound .


Chemical Reactions Analysis

Carbamazepine-10,11-epoxide has been associated with several chemical reactions. It is known to induce the alteration of peptides presented by HLA-B∗15:02 . It is also metabolized by epoxide hydrolase . Several studies have analyzed the chemical reactions of this compound .


Physical And Chemical Properties Analysis

Carbamazepine-10,11-epoxide has a molecular formula of C15H12N2O2 and a molecular weight of 252.27 g/mol . Further analysis of its physical and chemical properties can be found in several studies .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Drug-Drug Interaction Prediction

Field

Pharmacokinetics and Drug Interaction Studies

Application

Carbamazepine 10,11-epoxide is used in the development of a physiologically based pharmacokinetic (PBPK) parent-metabolite model of carbamazepine and its metabolite. This model is used to predict drug-drug interactions (DDIs).

Method

The model was developed using a total of 92 plasma concentration-time profiles (dosing range 50–800 mg), as well as fractions excreted unchanged in urine measurements .

Results

The model demonstrated good DDI performance by predicting carbamazepine DDIs with alprazolam, bupropion, erythromycin, efavirenz, and simvastatin .

Therapeutic Drug Monitoring

Field

Clinical Pathology and Pharmacology

Application

Carbamazepine 10,11-epoxide is used in therapeutic drug monitoring and bioequivalence studies. It helps in assessing the interchangeability of carbamazepine preparations .

Method

Mathematical equations are proposed for the estimation of carbamazepine and epoxide metabolite concentrations based on values generated by common carbamazepine immunoassays .

Results

Values determined by calculation correlated well with carbamazepine and epoxide concentrations in supplemented and patient samples .

Anticonvulsant Activity

Field

Neuropharmacology

Application

Carbamazepine 10,11-epoxide is known to have potent anticonvulsant activity in animal models .

Method

The relative contribution of carbamazepine and its metabolite to the pharmacological effects is studied .

Results

The plasma concentrations of this metabolite are usually 10 to 50% of those of the parent drug during treatment with carbamazepine .

Drug-Mediated Immune Reactions

Field

Immunology and Pharmacology

Application

Carbamazepine 10,11-epoxide is used in the study of drug-mediated immune reactions that are dependent on the patient’s genotype .

Method

The study aimed to illuminate the mechanism of HLA-B*57:01-mediated Carbamazepine hypersensitivity by full proteome analysis .

Results

The main Carbamazepine metabolite EPX introduced drastic proteomic alterations as the induction of inflammatory processes through the upstream kinase ERBB2 and the upregulation of NFκB and JAK/STAT pathway implying a pro-apoptotic, pro-necrotic shift in the cellular response .

Treatment of Neurological Disorders

Field

Neurology and Pharmacology

Application

Carbamazepine 10,11-epoxide is used in the treatment of various neurological disorders .

Method

Carbamazepine is a first-line drug for treating epilepsy and trigeminal neuralgia (TN) and is widely used in complex therapy to treat chronic pain syndrome .

Results

The effectiveness of Carbamazepine in treating these conditions has been demonstrated through extensive clinical application .

Therapeutic Drug Monitoring and Bioequivalence Studies

Application

Carbamazepine 10,11-epoxide is used in therapeutic drug monitoring and bioequivalence studies .

Method

The analytical range for carbamazepine was 50 – 20,000 ng/mL; for carbamazepine-10,11-epoxide, 5 – 2,000 ng/mL .

Results

This allowed the developed method to be used for therapeutic drug monitoring, bioequivalence studies, and an assessment of the interchangeability of carbamazepine preparations .

Antiseizure Medication Interactions

Field

Pharmacology and Neurology

Application

Carbamazepine 10,11-epoxide is used in the study of antiseizure medication interactions .

Method

The pharmacokinetic characteristics of carbamazepine are described and the interaction effects of concomitant antiseizure medications on carbamazepine in terms of its pharmacokinetics and pharmacodynamics are highlighted .

Results

The pharmacologically active metabolite, carbamazepine-10,11-epoxide, is 50% protein-bound . The interaction may be the consequence of induction of carbamazepine metabolism through CYP3A4 and inhibition of the metabolism of carbamazepine-10,11 .

HLA-B*57:01/Carbamazepine-10,11-Epoxide Association

Application

Carbamazepine 10,11-epoxide is used in the study of HLA-B*57:01-mediated Carbamazepine hypersensitivity .

Method

The study aimed to illuminate the mechanism of HLA-B*57:01-mediated CBZ hypersensitivity by full proteome analysis .

Results

The main CBZ metabolite EPX introduced drastic proteomic alterations as the induction of inflammatory processes through the upstream kinase ERBB2 and the upregulation of NFκB and JAK/STAT pathway implying a pro-apoptotic, pro-necrotic shift in the cellular response .

Treatment of Chronic Pain Syndrome

Application

Carbamazepine 10,11-epoxide is used in the treatment of chronic pain syndrome .

Results

Therapeutic Drug Monitoring and Bioequivalence Studies

Application

Carbamazepine 10,11-epoxide is used in therapeutic drug monitoring, bioequivalence studies, and an assessment of the interchangeability of carbamazepine preparations .

Safety And Hazards

Carbamazepine-10,11-epoxide has been associated with severe and life-threatening adverse drug reactions. These immunological conditions are resolved upon withdrawal of the medicament . More information on the safety and hazards of this compound can be found in several studies .

Zukünftige Richtungen

There are several future directions for the study of Carbamazepine-10,11-epoxide. For instance, understanding the nature of immunogenic interactions between Carbamazepine and Carbamazepine-10,11-epoxide with the HLA immune complex will guide towards effective and safe medications . Other future directions include the prediction of drug-drug interactions at the epoxide hydrolase level , and the establishment of a physiologically based pharmacokinetic (PBPK) model of Carbamazepine and its metabolite Carbamazepine-10,11-epoxide .

Eigenschaften

IUPAC Name

3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWWEEVEIOGMMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891456
Record name Carbamazepine 10,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamazepine-10,11-epoxide

CAS RN

36507-30-9
Record name Carbamazepine 10,11-epoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36507-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamazepine epoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamazepine 10,11-epoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamazepin-10,11-epoxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CARBAMAZEPINE-10,11-EPOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Carbamazepine-10,11-epoxide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0060658
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carbamazepine-10,11-epoxide
Reactant of Route 2
Reactant of Route 2
Carbamazepine-10,11-epoxide
Reactant of Route 3
Reactant of Route 3
Carbamazepine-10,11-epoxide
Reactant of Route 4
Carbamazepine-10,11-epoxide
Reactant of Route 5
Reactant of Route 5
Carbamazepine-10,11-epoxide
Reactant of Route 6
Carbamazepine-10,11-epoxide

Citations

For This Compound
4,540
Citations
L Bertilsson, T Tomson - Clinical pharmacokinetics, 1986 - Springer
Carbamazepine is a first-line drug in the treatment of most forms of epilepsy and also the drug of first choice in trigeminal neuralgia. Furthermore, it is now frequently used in bipolar …
Number of citations: 369 link.springer.com
JM Potter, A Donnelly - Therapeutic drug monitoring, 1998 - journals.lww.com
Carbamazepine (CBZ) is widely used in the treatment of epilepsy, frequently in combination with other anticonvulsants. Its metabolite, carbamazepine-10, 11-epoxide, is …
Number of citations: 100 journals.lww.com
T Tomson, G Tybring… - Clinical Pharmacology & …, 1983 - Wiley Online Library
Carbamazepine‐(CBZ)‐10,11‐epoxide (CBZ‐E) was found to decompose in gastric juice in vitro. An antacid did not affect the bioavailability of single CBZ doses given to three subjects …
Number of citations: 79 ascpt.onlinelibrary.wiley.com
E Oh, E Ban, JS Woo, CK Kim - Analytical and bioanalytical chemistry, 2006 - Springer
A sensitive method based on high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection was developed for the determination of carbamazepine (CBZ) and one of …
Number of citations: 52 link.springer.com
S Zhou, L Xu, L Liu, H Kuang, C Xu - Journal of Chromatography B, 2020 - Elsevier
In this study, haptens were designed to produce highly sensitive and specific monoclonal antibodies (mAb) against carbamazepine (CBZ) and its metabolite carbamazepine-10, 11-…
Number of citations: 27 www.sciencedirect.com
T Tomson, O Almkvist, BY Nilsson… - Archives of …, 1990 - jamanetwork.com
• The effects of carbamazepine-10,11-epoxide, an active metabolite of carbamazepine, were evaluated in seven outpatients with frequent epileptic seizures. The study included an initial …
Number of citations: 57 jamanetwork.com
BJ Fitzgerald, AJ Okos - Pharmacotherapy: The Journal of …, 2002 - Wiley Online Library
A 52‐year‐old woman and a 56‐year‐old man who were receiving carbamazepine experienced markedly elevated levels of its active metabolite, carbamazepine‐10,11‐epoxide (CBZ‐…
F Pisani, M Caputo, A Fazio, G Oteri, M Russo… - …, 1990 - Wiley Online Library
The mechanism responsible for the valproate (VPA)‐induced elevation of serum carbamazepine‐10,11‐epoxide (CBZ‐E) levels was investigated in 6 normal subjects who received …
Number of citations: 45 onlinelibrary.wiley.com
RHC Queiroz, C Bertucci, WR Malfará… - … of pharmaceutical and …, 2008 - Elsevier
A sensitive and reproducible stir bar-sorptive extraction and high-performance liquid chromatography-UV detection (SBSE/HPLC-UV) method for therapeutic drug monitoring of …
Number of citations: 114 www.sciencedirect.com
GA McMillin, JEM Juenke, G Tso… - American journal of …, 2010 - academic.oup.com
Carbamazepine is metabolized to an active metabolite known as carbamazepine-10,11-epoxide, or simply the “epoxide” metabolite. The presence of this metabolite can have clinically …
Number of citations: 35 academic.oup.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.